molecular formula C₈H₁₀BrN₅O₃S B1154347 Deschloro-2-bromo-thiamethoxam

Deschloro-2-bromo-thiamethoxam

Cat. No.: B1154347
M. Wt: 336.17
Attention: For research use only. Not for human or veterinary use.
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Description

Deschloro-2-bromo-thiamethoxam is a strategic chemical analog of the neonicotinoid insecticide Thiamethoxam, designed for advanced research applications . As a reference standard, its primary utility lies in metabolic fate studies, environmental degradation analysis, and the synthesis of investigative pathways related to the Thiamethoxam family of compounds . In resistance mechanism research, this analog serves as a critical tool for probing the structure-activity relationships of neonicotinoids. It helps elucidate how specific molecular modifications, such as the bromo-substitution, influence binding affinity to insect nicotinic acetylcholine receptors (nAChRs) and interaction with detoxification enzymes like cytochrome P450s . This is vital for understanding and tracking cross-resistance patterns in pest populations. Furthermore, this compound provides essential value in analytical chemistry, where it is used for method development and validation (AMV). It ensures accurate detection, identification, and quantification of Thiamethoxam and its potential metabolites in various matrices, supporting quality control during synthesis and formulation stages in industrial research and development .

Properties

Molecular Formula

C₈H₁₀BrN₅O₃S

Molecular Weight

336.17

Synonyms

(E)-N-(3-((2-bromothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide

Origin of Product

United States

Q & A

Basic Question: What are the recommended synthetic routes for Deschloro-2-bromo-thiamethoxam, and how can intermediates be characterized?

Methodological Answer:
this compound synthesis likely involves halogenation and substitution reactions. For example, brominated intermediates (e.g., 4-bromo-2-fluorobenzyl bromide, CAS 76283-09-5) can be synthesized via electrophilic aromatic substitution, followed by coupling with thiamethoxam derivatives . Characterization should include:

  • Nuclear Magnetic Resonance (NMR): Confirm regioselectivity of bromination (¹H/¹³C NMR).
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization).
  • Melting Point Analysis: Validate intermediate stability (e.g., 4-bromo-2-fluorobenzyl bromide melts at 30°C ).

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:
Contradictions may arise from differences in assay conditions or structural analogs. To address this:

  • Meta-Analysis: Systematically compare studies using PRISMA guidelines .
  • Reproducibility Testing: Replicate key experiments under standardized conditions (e.g., pH, temperature).
  • QSAR Modeling: Correlate substituent effects (e.g., bromo vs. chloro groups) with bioactivity using computational tools like EPA DSSTox .

Basic Question: What analytical techniques are critical for assessing the stability of this compound in experimental settings?

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to heat (40–60°C) and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
  • Mass Spectrometry (MS): Identify degradation products (e.g., dehalogenation byproducts).
  • X-ray Crystallography: Resolve structural changes in crystalline form .

Advanced Question: How can mechanistic studies differentiate the mode of action of this compound from its parent compound, thiamethoxam?

Methodological Answer:

  • Radioligand Binding Assays: Compare affinity for nicotinic acetylcholine receptors (nAChRs) using [³H]-imidacloprid.
  • Electrophysiological Recordings: Measure ion channel inhibition in insect neuronal preparations.
  • Isotopic Labeling: Track metabolic pathways using ¹⁴C-labeled analogs (refer to Novartis Crop Protection’s thiamethoxam protocols ).

Basic Question: What environmental fate studies are essential for this compound?

Methodological Answer:

  • Soil Column Leaching Tests: Assess mobility using OECD Guideline 312.
  • Photodegradation Analysis: Exclude solutions to UV light (λ = 254 nm) and quantify half-life via LC-MS.
  • Ecotoxicology: Test acute toxicity in Daphnia magna (EC₅₀) and algal species .

Advanced Question: How can computational models predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for bromine substituents .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics.
  • Cheminformatics Databases: Cross-reference with EPA DSSTox for toxicity predictions .

Basic Question: What ethical and safety protocols apply to handling brominated neonicotinoids like this compound?

Methodological Answer:

  • Material Safety Data Sheets (MSDS): Follow Thermo Scientific guidelines for brominated compounds (e.g., PPE, fume hoods) .
  • Ethical Review: Submit protocols to institutional review boards (IRBs) for ecotoxicological studies involving vertebrates .
  • Data Integrity: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Question: How should researchers design experiments to validate contradictory degradation pathways reported for brominated neonicotinoids?

Methodological Answer:

  • Isotope Ratio Monitoring: Use ⁸¹Br-labeled compounds to trace debromination pathways.
  • Controlled Redox Studies: Vary oxygen levels to isolate oxidative vs. hydrolytic degradation.
  • Collaborative Validation: Share raw data via platforms like PubChem to enable cross-lab verification .

Basic Question: What are the best practices for synthesizing and storing this compound analogs to prevent decomposition?

Methodological Answer:

  • Inert Atmosphere: Use Schlenk lines for moisture-sensitive reactions.
  • Low-Temperature Storage: Preserve brominated intermediates at –20°C in amber vials .
  • Stability-Indicating Assays: Monitor purity monthly via HPLC-DAD .

Advanced Question: How can methodological studies improve the reproducibility of this compound research?

Methodological Answer:

  • Protocol Harmonization: Adopt OECD or EPA guidelines for bioassays .
  • Blinded Data Analysis: Minimize bias in interpreting spectral or toxicity data .
  • Open Science Frameworks: Publish negative results and raw datasets in repositories like Zenodo .

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